molecular formula C11H11N3O3 B8570426 4-Morpholino-2-nitrobenzonitrile

4-Morpholino-2-nitrobenzonitrile

Cat. No. B8570426
M. Wt: 233.22 g/mol
InChI Key: AHAKSKWSLHPGIM-UHFFFAOYSA-N
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Patent
US08129386B2

Procedure details

A mixture of 2,4-dinitrobenzonitrile 4.20 g (21.75 mmol) and morpholine 5.7 mL (66.0 mmol) in N,N-dimethylformamide 20 mL was stirred at room temperature for 20 hours. The reaction mixture was poured into water. The precipitate was collected and washed with water to give the title compound 4.20 g as orange solid. Yield 74.5%.
Quantity
4.2 g
Type
reactant
Reaction Step One
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
74.5%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:11]=[C:10]([N+:12]([O-])=O)[CH:9]=[CH:8][C:5]=1[C:6]#[N:7])([O-:3])=[O:2].N1[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.O>CN(C)C=O>[N:12]1([C:10]2[CH:9]=[CH:8][C:5]([C:6]#[N:7])=[C:4]([N+:1]([O-:3])=[O:2])[CH:11]=2)[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1

Inputs

Step One
Name
Quantity
4.2 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C#N)C=CC(=C1)[N+](=O)[O-]
Name
Quantity
5.7 mL
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The precipitate was collected
WASH
Type
WASH
Details
washed with water

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
N1(CCOCC1)C1=CC(=C(C#N)C=C1)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 74.5%
YIELD: CALCULATEDPERCENTYIELD 82.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.